3-Formyl-4-methoxyphenyl acetate

Description

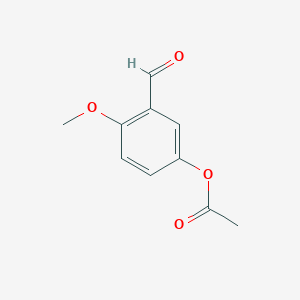

3-Formyl-4-methoxyphenyl acetate (CAS: 881-68-5), also known as vanillin acetate or 3-methoxy-4-acetoxybenzaldehyde, is a benzaldehyde derivative with a methoxy (-OCH₃) group at position 3, an acetate (-OAc) group at position 4, and a formyl (-CHO) group at position 1 (benzaldehyde backbone). This compound is widely utilized as a pharmaceutical intermediate and flavoring agent due to its structural resemblance to vanillin . Its acetylated form enhances stability and solubility compared to vanillin, making it valuable in organic synthesis and fragrance industries .

Properties

IUPAC Name |

(3-formyl-4-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAMAHOJKPSLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-methoxyphenyl acetate typically involves the esterification of 3-Formyl-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-Carboxy-4-methoxyphenyl acetate.

Reduction: 3-Hydroxymethyl-4-methoxyphenyl acetate.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Formyl-4-methoxyphenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formyl-4-methoxyphenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the properties and activities of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of 3-Formyl-4-methoxyphenyl acetate differ in substituent positions, functional groups, or ester moieties. These variations influence physicochemical properties, reactivity, and applications. Below is a detailed comparison based on similarity scores and structural features:

Key Structural Analogs and Similarity Scores

Analysis of Substituent Effects

- Ethoxy vs.

- Aldehyde vs. Ketone : The replacement of the formyl group with a ketone (31526-71-3) reduces electrophilicity, impacting reactivity in condensation or nucleophilic addition reactions .

- Ester Moieties : Isobutyrate esters (188417-26-7) enhance lipophilicity compared to acetate, influencing membrane permeability in drug design .

Research Findings and Data

Similarity Metrics and Computational Analysis

Similarity scores (ranging 0.82–0.92) were derived from structural fingerprinting algorithms that evaluate atom connectivity, functional groups, and substituent positions . Higher scores (e.g., 0.92 for 72207-94-4) indicate near-isosteric relationships, suggesting comparable biological activity or synthetic pathways .

Biological Activity

3-Formyl-4-methoxyphenyl acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a methoxy group and an aldehyde functional group, which are significant for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed that the compound had significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, with a notable effect on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Case Study:

A study assessed the cytotoxicity of this compound on MCF-7 cells. The results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HT-29 | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in cell proliferation and induce apoptosis through the activation of caspases.

Enzyme Inhibition Studies

Inhibition assays showed that the compound effectively inhibits certain enzymes such as topoisomerase II, which is crucial for DNA replication and repair.

Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : In vitro tests demonstrated its effectiveness against multiple bacterial strains, highlighting its potential use in treating infections.

- Anticancer Research : The compound has shown promising results in inducing apoptosis in cancer cells, suggesting further investigation for therapeutic applications.

- Mechanistic Insights : Research into its mechanism indicates that it may function through enzyme inhibition and modulation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.